2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE
Overview
Description
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is a complex organic compound featuring an isoxazole ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole intermediates. Common methods for synthesizing isoxazoles include metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction . Pyrazoles can be synthesized via nucleophilic addition–elimination reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.
3,5-Dimethylpyrazole: Shares the pyrazole ring structure and exhibits similar chemical properties.
Uniqueness
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is unique due to its combination of isoxazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for further study.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-17(14(2)26-21-13)12-25-18-8-6-5-7-16(18)19(24)22(3)11-15-9-10-20-23(15)4/h5-10H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOXKSPHIKUMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)N(C)CC3=CC=NN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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